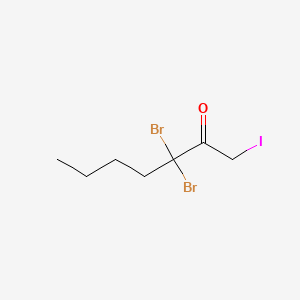

Heptan-2-one, 3,3-dibromo-1-iodo-

Description

Heptan-2-one, 3,3-dibromo-1-iodo- is a halogenated derivative of heptan-2-one (C₇H₁₄O), a ketone naturally occurring in biological secretions. The parent compound, heptan-2-one, has been identified as a major component in glandular secretions of certain populations, with quantified amounts ranging from 32.5 to 532.5 ng per individual, showing significant sex-based differences (females: ~291.9 ng vs. males: ~105.6 ng) . The halogenated variant introduces bromine and iodine substituents at positions 3,3 and 1, respectively, altering its chemical reactivity and physical properties.

Properties

CAS No. |

54899-97-7 |

|---|---|

Molecular Formula |

C7H11Br2IO |

Molecular Weight |

397.87 g/mol |

IUPAC Name |

3,3-dibromo-1-iodoheptan-2-one |

InChI |

InChI=1S/C7H11Br2IO/c1-2-3-4-7(8,9)6(11)5-10/h2-5H2,1H3 |

InChI Key |

JJBPIIXVRZGUKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)CI)(Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of Heptan-2-one, 3,3-dibromo-1-iodo- involves the bromination and iodination of heptan-2-one. The reaction typically requires the use of bromine and iodine reagents under controlled conditions to ensure selective halogenation at the desired positions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Heptan-2-one, 3,3-dibromo-1-iodo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptan-2-one, 3,3-dibromo-1-iodo- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in chemical communication among species.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and interaction with biological systems. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

4-Bromoheptan-3-one (CAS 57246-65-8)

- Structure : Bromine at position 4, ketone at position 3.

- Molecular Formula : C₇H₁₃BrO (MW: 193.08 g/mol) .

- Key Differences : Unlike the target compound, this analog lacks iodine and features a single bromine substituent. The positional shift of the ketone (C3 vs. C2) and halogen (C4 vs. C3) may reduce steric hindrance and alter nucleophilic reactivity.

4-Bromo-2,2-dimethyl-6-nitro-5-phenylheptan-3-one (CAS 90552-89-9)

- Structure : Bromine at C4, nitro and phenyl groups at C5/C6, dimethyl groups at C2.

- Molecular Formula : C₁₅H₁₉BrN₂O₃ (MW: 371.23 g/mol) .

- Key Differences : The additional nitro and phenyl groups enhance electrophilicity and aromatic interactions, contrasting with the target compound’s simpler halogenation pattern.

Bicyclic Derivatives

1-Benzyl-7,7-dimethyl-bicyclo[2.2.1]heptan-2-one

endo-3-Bromo-D-camphor

Bicyclo[3.1.1]heptan-2-one

- Occurrence : Major constituent in Lippia javanica essential oils .

- Properties : Lacks halogen substituents, resulting in higher volatility and lower molecular weight compared to halogenated analogs.

Research Findings and Data Tables

Table 1: Structural and Molecular Comparison of Halogenated Heptanones

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Features |

|---|---|---|---|---|

| Heptan-2-one, 3,3-dibromo-1-iodo-* | C₇H₉Br₂IO | 396.87 (calculated) | Br (C3, C3), I (C1) | High steric hindrance, potential leaving group (I) |

| 4-Bromoheptan-3-one | C₇H₁₃BrO | 193.08 | Br (C4) | Linear structure, single halogen |

| 4-Bromo-2,2-dimethyl-6-nitro-5-phenylheptan-3-one | C₁₅H₁₉BrN₂O₃ | 371.23 | Br (C4) | Multifunctional (nitro, phenyl) |

| endo-3-Bromo-D-camphor | C₁₀H₁₅BrO | 231.13 | Br (C3) | Bicyclic, chiral center |

*Calculated based on heptan-2-one (C₇H₁₄O) with substitution of three H atoms (two Br, one I).

Biological Activity

Heptan-2-one, 3,3-dibromo-1-iodo- is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Heptan-2-one, 3,3-dibromo-1-iodo- is characterized by the presence of bromine and iodine substituents on a heptanone backbone. This unique halogenation pattern influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and iodine atoms can be replaced with other functional groups.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to form alcohols.

- Elimination Reactions : Under specific conditions, it can lead to the formation of alkenes.

The mechanism of action for Heptan-2-one, 3,3-dibromo-1-iodo- involves its interaction with specific molecular targets. The halogen atoms play a crucial role in modulating various biochemical pathways. This compound has been studied for its potential therapeutic applications due to its ability to influence cellular signaling and metabolic processes .

Case Studies

- Antifungal Activity : A study on related dibrominated compounds suggested that they possess antifungal properties against certain strains of fungi. The presence of halogens enhances the lipophilicity of these compounds, allowing better membrane penetration and disruption of fungal cell integrity .

- Chemical Communication : Research has indicated that halogenated compounds play a role in chemical communication among species in marine environments. Heptan-2-one, 3,3-dibromo-1-iodo-'s potential role in such interactions warrants further investigation.

Research Findings

A summary of key findings regarding the biological activity of Heptan-2-one, 3,3-dibromo-1-iodo- is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.